Botryodiplodin
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Overview
Description
Botryodiplodin, also known as PSX 1 or cytostipin, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Botryodiplodin exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, botryodiplodin is primarily located in the cytoplasm.
Scientific Research Applications
DNA-Protein Cross-Linking
Botryodiplodin, isolated from Penicillium roqueforti, induces DNA-protein cross-links in mammalian cells. The presence of a hydroxyl group at a specific position in the molecule is crucial for this action. The mechanism behind the formation of these cross-links has been a topic of study (Moulé et al., 1982). Additionally, botryodiplodin's ability to form such cross-links without causing DNA breaks during repair in mammalian cells is notable (Moulé & Darracq, 1984).
Genotoxic Properties
The genotoxic properties of botryodiplodin have been highlighted, showing its inhibition of cell metabolism at various stages, including replication, transcription, and translation. Its chemical reactions with amino-pyrimidines and amino-purines lead to the formation of specific compounds, which have been structurally studied (Renauld et al., 1985).
Chemical Synthesis
Research on the chemical synthesis of botryodiplodin has been extensive. Various methodologies, including intramolecular radical allylation and diastereoselective cyclization, have been explored for synthesizing botryodiplodin or its analogs (Nouguier et al., 1999), (Villar et al., 1999).
Biological Activities
Botryodiplodin exhibits various biological activities, such as antifungal, antibacterial, and insecticidal properties. Its unique structural features enable oligomerization to pigments and cross-linking agents, which might explain some of its biological effects. Notably, botryodiplodin is the only known simple ribose-analog toxin exhibiting such a wide range of activities (Shier et al., 2007).
Phytotoxic Effects
Botryodiplodin's phytotoxic effects, particularly in facilitating fungal root infection in plants like soybeans, have been documented. Its impact on various plant systems suggests a role in plant diseases, offering insights into its potential applications in agricultural research (Abbas et al., 2020).
Toxicological Research
Toxicological studies have isolated botryodiplodin as a major toxic metabolite from fungi such as Penicillium carneo-lutescens. These studies contribute to understanding its cytotoxic effects and potential implications for health (Fujimoto et al., 1980).
properties
CAS RN |
27098-03-9 |
---|---|
Product Name |
Botryodiplodin |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-(5-hydroxy-4-methyloxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-4-6(5(2)8)3-10-7(4)9/h4,6-7,9H,3H2,1-2H3 |
InChI Key |
CLYSZQBIUYRLNX-UHFFFAOYSA-N |
SMILES |
CC1C(COC1O)C(=O)C |
Canonical SMILES |
CC1C(COC1O)C(=O)C |
Appearance |
Solid powder |
melting_point |
50-52°C |
Other CAS RN |
27098-03-9 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-hydroxy-3-methyl-4-acetyltetrahydrofuran botriodiplodin botryodiplodin cytostipin PSX 1 PSX-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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